3-Chloro-4-iodo-2-methylpyridine

CAS No.: 1227578-12-2

Cat. No.: VC3026206

Molecular Formula: C6H5ClIN

Molecular Weight: 253.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227578-12-2 |

|---|---|

| Molecular Formula | C6H5ClIN |

| Molecular Weight | 253.47 g/mol |

| IUPAC Name | 3-chloro-4-iodo-2-methylpyridine |

| Standard InChI | InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 |

| Standard InChI Key | MYBVOXJAEZQQLR-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1Cl)I |

| Canonical SMILES | CC1=NC=CC(=C1Cl)I |

Introduction

Chemical Structure and Properties

Structural Information

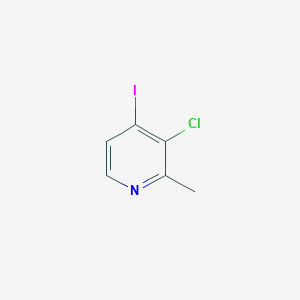

3-Chloro-4-iodo-2-methylpyridine is a heterocyclic compound with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol . Its structure consists of a pyridine ring with the following substitution pattern:

-

Position 2: Methyl group (CH₃)

-

Position 3: Chlorine atom (Cl)

-

Position 4: Iodine atom (I)

Chemical Identifiers

The compound is uniquely identified by several standard chemical notation systems:

| Identifier Type | Value |

|---|---|

| CAS Number | 1227578-12-2 |

| SMILES | CC1=NC=CC(=C1Cl)I |

| InChI | InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 |

| InChIKey | MYBVOXJAEZQQLR-UHFFFAOYSA-N |

| MDL Number | MFCD16610533 |

Physical Properties

The physical characteristics of 3-Chloro-4-iodo-2-methylpyridine are important for handling and application purposes:

Spectroscopic Data

Predicted Collision Cross Section Data

Mass spectrometry data provides valuable information for identification and characterization of the compound. The following table presents predicted collision cross-section (CCS) values for various adducts :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 253.92281 | 129.9 |

| [M+Na]+ | 275.90475 | 137.7 |

| [M+NH4]+ | 270.94935 | 135.4 |

| [M+K]+ | 291.87869 | 133.6 |

| [M-H]- | 251.90825 | 126.3 |

| [M+Na-2H]- | 273.89020 | 126.0 |

| [M]+ | 252.91498 | 129.3 |

| [M]- | 252.91608 | 129.3 |

Spectral Characteristics

For similar compounds like 2-chloro-4-iodo-5-methylpyridine, the following spectral data has been reported, which provides insight into the general spectral profile expected for 3-Chloro-4-iodo-2-methylpyridine :

-

¹H-NMR (400MHz, CDCl₃): δ8.14(s, 1H), 7.79(s, 1H), 2.38(s, 3H)

-

LRMS (ESI+): m/z calculated for C₆H₅ClIN [M+H, ³⁵Cl]⁺ 253.9; found 253.9; [M+H, ³⁷Cl] 255.9; found 255.9

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 3-Chloro-4-iodo-2-methylpyridine, though specific methods vary:

Halogen Exchange Reactions

One potential synthetic route involves the reaction of dihalogenated pyridines (such as 2,4-dichloro-3-methylpyridine) with sodium iodide and copper(I) iodide in the presence of a palladium catalyst. This approach allows for selective replacement of one chlorine atom with iodine .

Related Synthetic Methods

Patents describe methods for related compounds such as 3-amino-2-chloro-4-methylpyridine (CAPIC), which involve multiple steps including :

-

Knovenagel condensation

-

Acid-catalyzed cyclization

-

Chlorination using agents like POCl₃ and PCl₅

-

Conversion of cyano groups to amido/amino groups

| Classification Element | Details |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| H312: Harmful in contact with skin | |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H332: Harmful if inhaled | |

| H335: May cause respiratory irritation |

Precautionary Measures

Safe handling of 3-Chloro-4-iodo-2-methylpyridine requires adherence to several precautionary measures :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P264: Wash skin thoroughly after handling

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P302+P352: IF ON SKIN: Wash with plenty of water

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

-

P312: Call a POISON CENTER/doctor if you feel unwell

Applications and Uses

Pharmaceutical Intermediates

3-Chloro-4-iodo-2-methylpyridine serves as a valuable building block in pharmaceutical synthesis due to its dual halogenation that allows sequential, selective functionalization. The differentiated reactivity of the chlorine and iodine atoms enables controlled derivatization and makes it useful in:

-

Cross-coupling reactions (Suzuki, Sonogashira, Negishi)

-

Synthesis of complex heterocyclic compounds

-

Development of active pharmaceutical ingredients (APIs)

Agrochemical Applications

The agrochemical sector is reported to be the largest consumer of 2-Chloro-4-iodo-3-methylpyridine (a positional isomer), accounting for more than half of the total demand . By analogy, 3-Chloro-4-iodo-2-methylpyridine likely finds similar applications in:

-

Herbicide development

-

Fungicide synthesis

-

Insecticide production

The increasing global demand for food security and higher agricultural yields drives the continued growth in the market for such specialized chemical intermediates.

Price Information

Available pricing information indicates that 3-Chloro-4-iodo-2-methylpyridine is a relatively expensive specialty chemical :

| Manufacturer | Product Number | Package Size | Price (USD) |

|---|---|---|---|

| TRC | C383223 | 5mg | $65 |

| AK Scientific | 8873DV | 1g | $1,448 |

| Crysdot | CD11322123 | 1g | $658 |

| Crysdot | CD11322123 | 5g | $1,459 |

| Crysdot | CD11322123 | 10g | $2,123 |

| AstaTech | E81714 | 1g | $839 |

The high cost reflects the complexity of synthesis, purification requirements, and specialized applications of this compound.

Chemical Reactivity

Halogen Reactivity

A key feature of 3-Chloro-4-iodo-2-methylpyridine is the differential reactivity of its halogen substituents:

-

The iodine atom at position 4 is significantly more reactive in metal-catalyzed coupling reactions, allowing for selective functionalization.

-

The chlorine atom at position 3 provides a secondary site for subsequent transformations under more forcing conditions.

-

This sequential reactivity enables controlled, stepwise elaboration of the pyridine core.

Methyl Group Functionality

The methyl group at position 2 offers additional opportunities for functionalization:

-

Benzylic-type oxidations to introduce carboxyl or aldehyde groups

-

Radical halogenation to create reactive halomethyl intermediates

-

Deprotonation under strong base conditions for nucleophilic reactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume